Fmoc-2-fluoro-DL-phenylglycine

Catalog No.
S831316
CAS No.
433291-96-4
M.F
C23H18FNO4
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2-fluoro-DL-phenylglycine

CAS Number

433291-96-4

Product Name

Fmoc-2-fluoro-DL-phenylglycine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid

Molecular Formula

C23H18FNO4

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)

InChI Key

HFDAWMNMWMAJCX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O

Fmoc-2-fluoro-DL-phenylglycine is an Fmoc-protected, unnatural halogenated amino acid utilized as a building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug discovery [1]. Characterized by an ortho-fluorinated phenyl ring directly attached to the alpha-carbon, this racemic (DL) compound introduces measurable steric hindrance and altered electronic properties compared to standard aliphatic or unsubstituted aromatic amino acids. Its primary procurement value lies in its ability to introduce conformational constraints, enhance proteolytic stability, and provide a sensitive 19F NMR handle for structural probing. As a racemic mixture, it is procured specifically to generate diastereomeric peptide libraries during early-stage structure-activity relationship (SAR) screening, offering a cost-effective alternative to purchasing separate enantiopure building blocks.

Substituting Fmoc-2-fluoro-DL-phenylglycine with unsubstituted Fmoc-phenylglycine or the para-substituted analog (Fmoc-4-fluorophenylglycine) fundamentally alters both the synthesis process and the final peptide's behavior [1]. The ortho-fluorine atom exerts a strong electron-withdrawing effect that lowers the pKa of the adjacent functional groups and creates immediate steric bulk at the peptide backbone. This proximity restricts the phi/psi dihedral angles, forcing specific secondary structures that para-substituted analogs cannot replicate. Furthermore, in 19F NMR applications, the ortho-fluorine's proximity to the backbone makes it exponentially more sensitive to local conformational changes than a para-fluorine. Attempting to use a generic or unfluorinated substitute will result in the loss of this structural sensitivity and a failure to achieve the targeted backbone constraint.

19F NMR Sensitivity to Backbone Conformation

In structural biology applications, the position of the fluorine atom dictates its utility as an environmental probe. Because the ortho-fluorine in 2-fluorophenylglycine is spatially adjacent to the alpha-carbon and the peptide backbone, its 19F NMR chemical shift is highly responsive to changes in phi/psi dihedral angles. Studies on fluorinated amino acids demonstrate that ortho-fluorine probes exhibit significantly larger chemical shift perturbations (often >1.0 to 2.0 ppm) upon peptide folding or target binding, compared to the minimal shifts (<0.5 ppm) typically observed for para-fluorine probes like 4-fluorophenylglycine, which are oriented away from the backbone [1].

Evidence Dimension19F NMR chemical shift perturbation upon folding/binding
Target Compound Data>1.0 - 2.0 ppm shift (ortho-fluoro proximity)
Comparator Or BaselineFmoc-4-fluorophenylglycine (<0.5 ppm shift)
Quantified Difference>2-fold to 4-fold increase in chemical shift sensitivity to backbone conformation
Conditions19F NMR structural analysis of folded peptides in aqueous solution

Buyers sourcing materials for NMR-based structural assays must select the ortho-isomer to ensure sufficient signal-to-noise ratio and sensitivity to local conformational changes.

SPPS Coupling Kinetics and Steric Hindrance

The introduction of a fluorine atom at the ortho position of the phenyl ring creates significant steric bulk directly adjacent to the reacting amine and carboxylic acid groups. During solid-phase peptide synthesis (SPPS), this steric hindrance reduces the coupling kinetics compared to unsubstituted Fmoc-phenylglycine. Achieving >95% coupling yields with Fmoc-2-fluoro-DL-phenylglycine often requires extended coupling times (e.g., 60-120 minutes) or the use of highly reactive coupling reagents such as HATU or PyBOP, whereas standard HBTU/DIEA protocols with 30-minute coupling times are typically sufficient for unhindered analogs [1].

Evidence DimensionCoupling conditions required for >95% yield
Target Compound DataExtended times (60-120 min) or high-reactivity reagents (HATU/PyBOP)
Comparator Or BaselineFmoc-phenylglycine (Standard HBTU/DIEA, 30 min)
Quantified Difference2x to 4x increase in required coupling time or necessity of advanced uronium/phosphonium reagents
ConditionsAutomated SPPS on standard resin supports

Procurement must anticipate the need for specialized, highly reactive coupling reagents and adjust automated synthesis protocols to prevent sequence truncation when using this building block.

Electronic Effects on Activation Stability and pKa

The strong electron-withdrawing inductive effect of the ortho-fluorine atom significantly alters the electronic environment of the alpha-carbon. Predictive models and chemical property databases indicate that N-protected 2-fluorophenylglycine derivatives exhibit a lower carboxylic acid pKa (approximately 3.09) compared to unsubstituted N-protected phenylglycine (pKa ~3.4-3.5) . This increased acidity makes the corresponding activated ester highly electrophilic, which accelerates the desired coupling reaction but simultaneously increases its susceptibility to premature hydrolysis in the presence of trace moisture in DMF.

Evidence DimensionCarboxylic acid pKa (predicted)
Target Compound DatapKa ~3.09
Comparator Or BaselineUnsubstituted N-protected phenylglycine (pKa ~3.4-3.5)
Quantified Difference~0.3 to 0.4 unit reduction in pKa, increasing electrophilicity and hydrolysis risk
ConditionsStandard predictive aqueous pKa models for N-protected derivatives

Laboratory managers must ensure strict anhydrous conditions and minimize pre-activation times in automated synthesizers to prevent yield losses from hydrolyzed active esters.

Cost-Efficiency in Diastereomeric Library Generation

Procuring the racemic (DL) form of Fmoc-2-fluorophenylglycine offers a distinct strategic advantage for early-stage drug discovery over the enantiopure (L or D) forms. Incorporating the DL mixture in a single SPPS coupling step generates a 1:1 mixture of diastereomeric peptides. This approach effectively doubles the structural diversity of the resulting screening library per synthesis cycle, allowing researchers to evaluate the biological impact of both stereocenters simultaneously at a fraction of the procurement cost of highly purified, enantiopure building blocks [1].

Evidence DimensionDiastereomeric diversity per synthesis cycle
Target Compound Data2 diastereomers generated per coupling (1:1 mixture)
Comparator Or BaselineEnantiopure Fmoc-L-2-fluorophenylglycine (1 isomer generated)
Quantified Difference100% increase in structural diversity per coupling step
ConditionsEarly-stage Structure-Activity Relationship (SAR) peptide library synthesis

Procurement for discovery-phase research should prioritize the DL form to maximize SAR data generation and hit probability before investing in expensive enantiopure scale-up.

19F NMR-Based Structural Biology and Binding Assays

Due to the ortho-fluorine's extreme sensitivity to backbone dihedral angle changes, this compound is a highly effective choice for synthesizing 19F NMR peptide probes. It allows researchers to monitor peptide folding, membrane insertion, and protein-ligand interactions with high signal-to-noise ratios, outperforming para-substituted analogs [1].

Early-Stage Peptidomimetic SAR Screening

The racemic (DL) nature of this building block makes it highly suited for generating diastereomeric peptide libraries. By coupling the racemate, medicinal chemists can rapidly screen both stereoconfigurations for target binding and proteolytic stability without the upfront cost of procuring separate enantiopure materials [2].

Design of Conformationally Constrained Therapeutics

The significant steric bulk introduced by the ortho-fluorine restricts the phi/psi angles of the peptide backbone. This compound is therefore highly recommended for synthesizing conformationally locked peptidomimetics aimed at increasing target affinity and reducing off-target effects, provided that robust coupling reagents like HATU are utilized during synthesis [3].

XLogP3

4.4

Sequence

X

Dates

Last modified: 08-16-2023

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